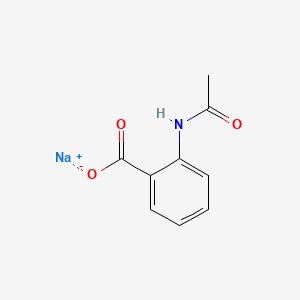

Sodium 2-(acetylamino)benzoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2870-60-2 |

|---|---|

Molecular Formula |

C9H8NNaO3 |

Molecular Weight |

201.15 g/mol |

IUPAC Name |

sodium;2-acetamidobenzoate |

InChI |

InChI=1S/C9H9NO3.Na/c1-6(11)10-8-5-3-2-4-7(8)9(12)13;/h2-5H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |

InChI Key |

APMVQZYXLHWCLT-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)[O-].[Na+] |

Related CAS |

89-52-1 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 2 Acetylamino Benzoate and Its Structural Analogs

Established Reaction Pathways for N-Acylanthranilate Derivatives

The conventional synthesis of sodium 2-(acetylamino)benzoate is a two-step process that begins with the N-acylation of an aminobenzoic acid precursor, followed by the introduction of the sodium counterion through salt formation.

Acylation of Amino Benzoates and Related Precursors

The most common method for the synthesis of N-acetylanthranilic acid, the precursor to this compound, is the acylation of anthranilic acid. This reaction is typically carried out using acetic anhydride as the acylating agent. The process involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid, resulting in the formation of the amide bond.

A typical laboratory-scale synthesis involves heating a mixture of anthranilic acid and acetic anhydride. After a designated period, water is added to hydrolyze any remaining anhydride and the intermediate benzoxazinone (B8607429). Upon cooling, the N-acetylanthranilic acid crystallizes and can be collected.

| Reactants | Reagents | Conditions | Product |

| Anthranilic acid | Acetic anhydride | Heating, followed by hydrolysis | N-Acetylanthranilic acid |

| Isatoic anhydride | Acetic anhydride | Heating, followed by hydrolysis with HCl | N-Acetylanthranilic acid |

Salt Formation Strategies for Sodium Counterion Introduction

Once N-acetylanthranilic acid has been synthesized and purified, the next step is the introduction of the sodium counterion to form this compound. This is a straightforward acid-base reaction. N-acetylanthranilic acid, being a carboxylic acid, readily reacts with a sodium-containing base to form a salt and water.

Commonly used bases for this purpose include sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). The reaction with sodium hydroxide is a simple neutralization reaction. When sodium carbonate or sodium bicarbonate is used, carbon dioxide is also produced as a byproduct.

The general reaction can be represented as: RCOOH + NaOH → RCOONa + H₂O

In the case of this compound, the reaction is: C₉H₉NO₃ + NaOH → C₉H₈NNaO₃ + H₂O

The resulting sodium salt is typically highly soluble in water, and the product can be isolated by evaporation of the solvent or by precipitation through the addition of a less polar solvent.

Development of Novel and Efficient Synthetic Routes

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of chemical compounds, including active pharmaceutical ingredients and their intermediates. This has led to the exploration of novel synthetic routes for N-acylanthranilates that move beyond traditional batch processing and stoichiometric reagents.

Catalytic Approaches in Carbon-Nitrogen and Carbon-Carbon Bond Formation

Catalytic methods offer significant advantages over stoichiometric reactions, including higher atom economy, milder reaction conditions, and reduced waste generation. For the synthesis of N-acylanthranilates, catalytic approaches can be applied to both the formation of the core anthranilate structure (C-C bond formation) and the subsequent N-acylation (C-N bond formation).

A notable example of a catalytic route to N-acetylanthranilic acid involves the palladium-catalyzed carbonylation of 2-bromoacetanilide. In this process, a carbon monoxide molecule is inserted into the carbon-bromine bond, followed by the formation of the carboxylic acid. This method provides an alternative pathway that avoids the direct use of anthranilic acid.

| Starting Material | Catalyst | Reagents | Conditions | Product |

| 2-Bromoacetanilide | Palladium catalyst | Carbon monoxide, tri-n-butylamine, water | 110–130 °C, 3 atm CO | N-Acetylanthranilic acid |

Furthermore, the broader field of catalytic C-N bond formation offers numerous possibilities for the synthesis of N-acylanthranilates. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the direct acylation of anthranilic acid derivatives under milder conditions than traditional methods. These reactions typically employ palladium, copper, or other transition metal catalysts to facilitate the coupling of an amine with an acyl donor.

Green Chemistry Principles in Synthetic Optimization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the synthesis of this compound and its analogs, several green chemistry approaches have been explored.

One such approach is the use of alternative, more environmentally benign solvents. For instance, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been investigated as a medium for the synthesis of 2-methyl-benzoxazinone, the intermediate in the traditional synthesis of N-acetylanthranilic acid.

Microwave-assisted synthesis is another green chemistry technique that has been applied to the acylation of anthranilic acid. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. Solvent-free and catalyst-free microwave-assisted acetylation of anthranilic acid with acetic anhydride has been reported, offering a more energy-efficient and cleaner synthetic route.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a key pillar of green chemistry. While specific examples for the direct synthesis of this compound are not yet widespread, the enzymatic formation of amide bonds is a well-established field. Enzymes such as lipases and proteases can catalyze the acylation of amines under mild, aqueous conditions, offering a highly selective and environmentally friendly alternative to traditional chemical methods. The development of bespoke enzymes for the synthesis of N-acylanthranilates is a promising area for future research.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. This technology offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. For the pharmaceutical industry, continuous manufacturing is seen as a transformative approach to producing active pharmaceutical ingredients.

The synthesis of amides is a common transformation that has been successfully translated to continuous flow systems. These systems often allow for reactions to be performed at higher temperatures and pressures than in batch reactors, leading to significantly accelerated reaction rates. For the synthesis of N-acylanthranilates, a continuous flow process could involve pumping a solution of anthranilic acid and an acylating agent through a heated reactor coil. The short residence times in the reactor can lead to high throughput and improved process control.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. A continuous flow process for the synthesis of this compound could, in principle, integrate the N-acylation and subsequent salt formation into a single, seamless operation.

Chemical Derivatization and Analog Synthesis

The chemical architecture of this compound, also known as N-acetylanthranilic acid sodium salt, offers multiple sites for derivatization. Synthetic strategies can be broadly categorized by the part of the molecule being modified: the acetylamino group, the benzoate (B1203000) ring, or through the introduction of stereocenters to create chiral analogs.

The acetylamino group of 2-(acetylamino)benzoic acid is a key site for chemical modification to generate a diverse range of structural analogs. These modifications can involve altering the acyl group itself or utilizing the amide functionality in further reactions.

One common strategy is the replacement of the acetyl group with other acyl moieties. This can be achieved by reacting anthranilic acid with different acylating agents, such as various acid anhydrides or acyl chlorides, to yield a series of N-acyl anthranilic acid derivatives ucj.org.ua. For instance, reactions with 4-octylbenzoyl chloride, 4-(heptyloxy)benzoyl chloride, or 4-(heptylsulfanyl)benzoyl chloride produce the corresponding N-acyl derivatives ucj.org.ua. These modifications can significantly alter the lipophilicity and steric properties of the resulting molecule.

The acetylamino moiety, in conjunction with the adjacent carboxylic acid, is also a crucial precursor for the synthesis of heterocyclic systems, particularly quinazolinones. The reaction of N-acetylanthranilic acid with various primary amines in the presence of a condensing agent, such as bis(trichloromethyl) carbonate (BTC), can yield 2-methyl-3-substituted-4(3H)-quinazolinones tandfonline.com. This transformation involves the formation of an amide bond between the amine and the carboxylic acid of N-acetylanthranilic acid, followed by cyclization and dehydration. A variety of amines, including anilines, propylamine, and benzylamine, can be used in this reaction to produce a library of substituted quinazolinones tandfonline.com.

Another approach involves the initial conversion of N-acetylanthranilic acid into a more reactive intermediate, such as a 2-methyl-1,3-benzoxazin-4-one. This intermediate is formed through the cyclization and dehydration of N-acetylanthranilic acid, often facilitated by acetic anhydride nih.govtandfonline.com. The benzoxazinone can then react with different nucleophiles, like amines or hydrazines, to open the ring and subsequently re-close to form various 3-substituted quinazolinones nih.govtandfonline.com.

Furthermore, the amide group can be involved in more complex transformations. For example, Rh(III)-catalyzed amidation of anilide C-H bonds with isocyanates has been developed to synthesize N-acyl anthranilamides, which are valuable intermediates for quinazolinones and other bioactive molecules nih.gov.

The aromatic benzoate ring of 2-(acetylamino)benzoic acid is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The acetylamino group is an activating, ortho-, para-directing group, which influences the regioselectivity of these substitutions.

Halogenation is a common functionalization reaction. For instance, bromination of anthranilic acid can be performed to produce 5-bromoanthranilic acid, which can then be acetylated to yield 5-bromo-N-acetylanthranilic acid ijddr.in. This halogenated derivative serves as a building block for more complex molecules. For example, it has been used in the synthesis of 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids nih.gov.

While specific examples for the direct nitration or sulfonation of N-acetylanthranilic acid are not prevalent in the provided search results, the principles of electrophilic aromatic substitution on activated rings suggest that such reactions are feasible. The acetylamino group would direct incoming electrophiles (like the nitronium ion, NO₂⁺, or sulfur trioxide, SO₃) to the positions para and ortho to it. The position para to the acetylamino group (position 5) is sterically more accessible and would likely be the major product.

Metal-catalyzed C-H activation and amination reactions represent another advanced strategy for functionalizing the benzoate ring. For example, iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines can produce anthranilic acid derivatives nih.gov. While this example starts with a carboxamide, it illustrates a modern approach to forming C-N bonds directly on the aromatic ring, which could be conceptually applied to derivatives of 2-(acetylamino)benzoic acid.

N-acetylanthranilic acid is an achiral molecule. The synthesis of its stereoisomeric analogs requires the introduction of one or more chiral centers into the structure. This can be achieved through asymmetric synthesis, which aims to create a specific stereoisomer directly, or by synthesizing a racemic mixture followed by chiral resolution.

The creation of chiral analogs of 2-(acetylamino)benzoic acid can be accomplished by introducing chirality in various parts of the molecule, such as in a substituent on the benzoate ring or within the N-acyl group. Asymmetric synthesis methodologies are employed to control the stereochemical outcome of these reactions.

One approach is the use of chiral catalysts. For instance, in the synthesis of chiral fenamic acid (N-phenylanthranilic acid) analogs, which are structurally related to N-acetylanthranilic acid, enantioselective methods have been developed. These can include transition-metal catalyzed reactions, such as rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to enones, which can be used to construct chiral seven-membered rings rsc.org. While not a direct synthesis of a chiral N-acetylanthranilic acid analog, this demonstrates a strategy that could be adapted to introduce chiral moieties.

Another strategy involves substrate-controlled diastereoselective reactions. If a chiral center is already present in the starting material, it can direct the stereochemistry of subsequent reactions. For example, the palladium-catalyzed decarboxylative ortho-acylation of N-benzoyl α-amino acid derivatives has been shown to proceed with high diastereoselectivity, leading to the formation of oxazoloisoindolinones researchgate.net. This illustrates how a chiral α-amino acid, used in place of anthranilic acid, can lead to stereochemically defined products.

Chiral auxiliaries can also be employed. An achiral substrate can be temporarily attached to a chiral auxiliary, which then directs the stereoselective formation of a new chiral center. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This is a general and powerful strategy in asymmetric synthesis semanticscholar.org.

When a chiral analog of 2-(acetylamino)benzoic acid is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), the separation of these enantiomers is necessary to obtain the pure stereoisomers. This process is known as chiral resolution wikipedia.org.

A widely used method for the resolution of acidic compounds, such as carboxylic acid derivatives, is the formation of diastereomeric salts wikipedia.orglibretexts.org. This technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a simpler chiral amine like (R)- or (S)-1-phenylethanamine libretexts.org. The reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base).

Diastereomers have different physical properties, including solubility libretexts.org. This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution first. After separation by filtration, the pure diastereomeric salt can be treated with a strong acid to break the salt and regenerate the enantiomerically pure carboxylic acid and the chiral base minia.edu.eg. The resolving agent can often be recovered and reused minia.edu.eg.

The efficiency of the resolution can be influenced by the choice of the resolving agent and the crystallization solvent. It is often necessary to screen several different chiral bases and solvent systems to find the optimal conditions for separation wikipedia.org.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Kinetics and Thermodynamics of Formation and Degradation

The formation of Sodium 2-(acetylamino)benzoate's parent compound, N-acetylanthranilic acid, can be achieved through multiple synthetic routes, each with distinct kinetic and thermodynamic profiles.

One common laboratory-scale method is the acetylation of anthranilic acid using acetic anhydride. wikipedia.orgscribd.com This reaction is typically carried out at room temperature and proceeds at a moderate rate. vulcanchem.com Another significant synthesis route involves the palladium-catalyzed carbonylation of 2-bromoacetanilide. wikipedia.org This method operates under more demanding conditions, requiring temperatures of 110–130 °C and a carbon monoxide pressure of 3 atm, but can result in high purity product. wikipedia.orgvulcanchem.com

The degradation of related benzoate (B1203000) compounds often occurs through microbial or chemical pathways. For instance, benzoate can be aerobically metabolized via dioxygenation to form catechol or monooxygenation to produce protocatechuate. ethz.ch Anaerobic degradation can also occur, with benzoate serving as a common intermediate in the metabolism of various aromatic compounds. ethz.ch While specific kinetic and thermodynamic data for the degradation of this compound is not extensively detailed in the provided search results, the degradation pathways of similar compounds like Sodium 3,4-dihydroxybenzoate have been studied. This compound is known to be degraded via meta-cleavage by dioxygenases or decarboxylated in anaerobic systems.

The kinetics of related reactions, such as the alkaline hydrolysis of phenyl benzoate, have been studied, indicating that such processes can be monitored to determine reaction mechanisms and rate constants. researchgate.net Furthermore, the oxidation of N-acetyl o-toluidine (B26562) to N-acetylanthranilic acid using potassium permanganate (B83412) has been investigated, with the reaction proceeding at 85°C over 3 hours. sciencemadness.org

Below is a data table summarizing the synthesis methods for N-acetylanthranilic acid.

| Synthesis Method | Reagents | Conditions | Yield/Purity |

| Acetylation | Anthranilic acid, Acetic anhydride | Room temperature, no catalyst | Moderate |

| Carbonylation | 2-bromoacetanilide, Carbon monoxide | 110–130°C, Palladium catalyst, 3 atm CO | High purity |

| Oxidation | N-acetyl o-toluidine, Potassium permanganate, Magnesium sulfate | 85°C, 3 hours | Not specified |

Role as a Key Intermediate in Multi-Step Organic Synthesis

This compound and its parent acid, N-acetylanthranilic acid, serve as crucial intermediates in the synthesis of a variety of organic compounds. Notably, N-acetylanthranilic acid is a well-known precursor in the synthesis of the sedative-hypnotic drug methaqualone. wikipedia.orgcaymanchem.com This application has led to regulatory control of the compound in some jurisdictions. wikipedia.org

Beyond this, N-acetylanthranilic acid is an intermediate in the microbial catabolism of quinaldine (B1664567) in Arthrobacter species, where it is further metabolized to anthranilic acid. wikipedia.org This highlights its role in biochemical pathways.

In synthetic organic chemistry, derivatives of N-acetylanthranilic acid are utilized in more complex transformations. For example, methyl 2-(N-acetylamino)-5-ethynylbenzoate is a key intermediate in the synthesis of 1,3-diarylprop-2-yn-1-ones through Sonogashira coupling, which are then used to form 1,5-benzodiazepine hybrids. researchgate.net Additionally, N-acetylanthranilic acids can undergo tandem decarboxylation and fluorination reactions catalyzed by iridium complexes, demonstrating their utility in introducing fluorine atoms into aromatic systems. researchgate.net

The versatility of the acetylamino benzoic acid structure is further illustrated by the use of related compounds in various synthetic applications. For instance, Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (Iothalamate sodium) is a key reagent in the synthesis of various organic compounds, particularly radiolabeled substances for pharmaceutical development. a2bchem.com

The following table outlines some of the key synthetic applications of N-acetylanthranilic acid and its derivatives.

| Application | Reaction Type | Product Class |

| Methaqualone Synthesis | Cyclocondensation | Quinazolinones |

| Microbial Catabolism | Enzymatic degradation | Anthranilic acid |

| 1,5-Benzodiazepine Synthesis | Sonogashira coupling, Cyclocondensation | Heterocycles |

| Fluorination Reactions | Iridium-catalyzed decarboxylative fluorination | Aryl fluorides |

Acid-Base Equilibrium and Protonation State Studies in Non-Biological Contexts

The acid-base properties of this compound are primarily governed by the carboxylate group and the acetylamino group. In aqueous solution, this compound exists as the sodium cation and the 2-(acetylamino)benzoate anion. The parent acid, N-acetylanthranilic acid, is a weak acid.

Studies on the closely related anthranilic acid have characterized its acid-base equilibria in terms of macro- and micro-dissociation constants. nih.gov The protonation state of carboxylic acids at interfaces, such as the water-air interface, has been investigated for compounds like sodium benzoate, revealing details about their molecular orientation. acs.org For benzoate, the carboxylate group's orientation at the interface has been quantitatively determined. acs.org

The acetylamino group can also be protonated under strongly acidic conditions, although the carboxyl group is the primary site of protonation and deprotonation in most chemical contexts. The solubility of this compound is enhanced in aqueous environments due to its ionic nature. vulcanchem.com

The protonation state is a key factor in the reactivity of the molecule. For example, in the synthesis of N-acetylanthranilic acid from anthranilic acid, the reaction can be performed under alkaline conditions where the anthranilic acid is in its deprotonated (salt) form before acetylation. sciencemadness.org

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound and its parent acid is influenced by the presence of the aromatic ring, the carboxylic acid group, and the acetylamino group. The aromatic ring can undergo oxidation, though it is generally stable.

A notable redox reaction involving a precursor is the oxidation of the methyl group of N-acetyl-o-toluidine to a carboxylic acid to form N-acetylanthranilic acid, often using strong oxidizing agents like potassium permanganate. sciencemadness.org

The parent compound of this compound, anthranilic acid, can undergo redox reactions. For instance, it can be quantitatively determined by direct potentiometric titration with a Ce(IV) solution, which involves an oxidation process. unibuc.ro The oxidation rate of anthranilic acid is influenced by the acidity of the medium. unibuc.ro

Furthermore, anthranilic acids can undergo a redox-neutral decarboxylative photocyclization to synthesize carbazoles, a reaction that proceeds without the need for a metal catalyst or external oxidant. rsc.org This process involves a photoinduced 6π-electrocyclization. rsc.org

Electron transfer is a fundamental process in these redox reactions. Proton-coupled electron transfer (PCET) is a key mechanism in many organic reactions, including the activation of N-H bonds in amides, which is relevant to the acetylamino group in this compound. acs.org Photocatalytic methods often utilize visible-light absorbing molecules to initiate electron transfer from their photoexcited states. acs.org

Catalyst-Substrate Interactions and Mechanistic Pathways

Catalysis plays a significant role in the synthesis and transformation of this compound and its derivatives.

A key example is the palladium-catalyzed carbonylation of 2-bromoacetanilide to produce N-acetylanthranilic acid. wikipedia.orgvulcanchem.com In this reaction, the palladium catalyst facilitates the insertion of carbon monoxide to form the carboxylic acid functionality. Palladium catalysts are also involved in other transformations, such as the fluorination of C-H bonds in related aromatic compounds. researchgate.net

Iridium complexes have been shown to catalyze the decarboxylation of aromatic carboxylic acids, including N-acetylanthranilic acids, in a process that can be coupled with fluorination. researchgate.net

In the context of redox reactions, the oxidation of N-acetyl o-toluidine to N-acetylanthranilic acid is catalyzed by permanganate ions in acidic conditions. sciencemadness.org

The interactions between the substrate and catalyst are crucial for the reaction mechanism. For instance, in the palladium-catalyzed ortho-sulfonylation of carboxamides derived from 8-aminoquinoline, the substrate coordinates to the palladium center, enabling the regioselective C-H activation and subsequent sulfonylation. rsc.org Similarly, copper catalysts are used for the oxidative coupling of amines with sodium sulfinates to form sulfonamides, proceeding through a single electron transfer (SET) pathway. rsc.org

The table below summarizes some catalytic reactions involving N-acetylanthranilic acid or its precursors.

| Reaction | Catalyst | Mechanistic Insight |

| Carbonylation of 2-bromoacetanilide | Palladium complex | Insertion of CO |

| Decarboxylative Fluorination | Iridium complex | Decarboxylation followed by C-F bond formation |

| Oxidation of N-acetyl o-toluidine | Potassium permanganate | Oxidation of methyl group |

| C-H Sulfonylation (of related amides) | Palladium acetate | Directed C-H activation |

| Oxidative Coupling (of related compounds) | Copper salts | Single Electron Transfer (SET) |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise bonding framework and conformational details of a molecule in solution and in the solid state.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each atom. The ¹H NMR spectrum of Sodium 2-(acetylamino)benzoate would confirm the presence of all protons, with chemical shifts indicative of their electronic surroundings—aromatic protons on the benzene (B151609) ring, the amide N-H proton, and the methyl protons of the acetyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyls of the amide and carboxylate, the aromatic carbons, and the methyl carbon.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations. researchgate.net Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent protons on the aromatic ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. These correlations would definitively confirm the connectivity between the acetyl group and the amine, and the ortho relationship between the acetylamino and sodium carboxylate groups on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Description |

| Aromatic CH | ¹H NMR | 7.0 - 8.2 | Multiple signals (doublets, triplets) corresponding to the four protons on the substituted benzene ring. |

| Amide NH | ¹H NMR | ~8.5 - 9.5 | A broad singlet, which may exchange with D₂O. Its observation depends on the solvent and temperature. |

| Acetyl CH₃ | ¹H NMR | ~2.1 | A sharp singlet, integrating to three protons. |

| Carboxylate C=O | ¹³C NMR | ~170 - 175 | Carbonyl carbon of the sodium carboxylate group. |

| Amide C=O | ¹³C NMR | ~168 - 172 | Carbonyl carbon of the acetylamino group. |

| Aromatic C | ¹³C NMR | 115 - 140 | Multiple signals for the six carbons of the benzene ring. |

| Acetyl CH₃ | ¹³C NMR | ~24 | Methyl carbon of the acetyl group. |

Solid-State NMR (ssNMR) provides invaluable information about the structure of this compound in its crystalline or amorphous forms, where molecular motion is restricted. nih.gov For this compound, ²³Na ssNMR is particularly insightful. It can distinguish between different sodium coordination environments, which is critical for understanding polymorphism—the ability of the compound to exist in multiple crystalline forms. researchgate.net Differences in the ²³Na chemical shift and quadrupolar coupling parameters can indicate variations in the local geometry around the sodium ion and its proximity to the carboxylate and water molecules, if any, in the crystal lattice. pascal-man.com Furthermore, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can reveal structural differences between polymorphs or characterize amorphous content.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of its molecular weight and formula, and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with extremely high accuracy. For this compound (C₉H₈NNaO₃), HRMS would measure the mass of the molecular ion with a precision of several decimal places. nih.gov This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the neutral molecule is 201.0402 g/mol . nih.gov HRMS provides definitive confirmation of the molecular formula, which is a fundamental aspect of structural characterization.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis. wikipedia.org First, the molecular ion (or a specific adduct) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net The fragmentation pattern is like a molecular fingerprint and provides direct evidence for the molecule's structure. For this compound, the anion [C₉H₈NO₃]⁻ would likely be selected and fragmented. The resulting spectra would show characteristic losses of small neutral molecules, confirming the presence of specific functional groups.

Table 2: Predicted Fragmentation Pathway for the [M-Na]⁻ Ion of this compound in MS/MS Fragmentation of the anionic form, [C₉H₈NO₃]⁻, with a mass of 178.0453 u.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 178.05 | 136.04 | 42.01 (CH₂CO) | Loss of ketene (B1206846) from the N-acetyl group, a common fragmentation for N-acetylated anilines. |

| 178.05 | 134.06 | 44.00 (CO₂) | Loss of carbon dioxide from the carboxylate group. |

| 136.04 | 92.05 | 44.00 (CO₂) | Subsequent loss of carbon dioxide from the [M-Na-CH₂CO]⁻ fragment. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These techniques are highly effective for identifying functional groups, as each group has characteristic vibrational frequencies. IR and Raman are often complementary; a vibration that is strong in Raman may be weak in IR, and vice-versa. For this compound, these methods would confirm the presence of the amide, carboxylate, and aromatic ring functionalities. The positions of the peaks can also provide information on hydrogen bonding and molecular interactions within the crystal lattice. acs.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Data is based on typical frequency ranges for organic functional groups.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | IR, Raman | 3200 - 3400 | Amide |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Acetyl Methyl Group |

| Amide I (C=O Stretch) | IR (Strong) | 1640 - 1680 | Acetylamino |

| Carboxylate (C=O Asymmetric Stretch) | IR (Strong) | 1550 - 1610 | Sodium Carboxylate |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Benzene Ring |

| Amide II (N-H Bend) | IR | 1515 - 1570 | Acetylamino |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FTIR spectrum of N-acetylanthranilic acid, the parent acid of this compound, provides significant insight into the vibrational modes of the molecule. nih.gov The conversion to the sodium salt primarily affects the carboxylic acid group, which is deprotonated to form a carboxylate anion.

The spectrum of N-acetylanthranilic acid is characterized by several key absorption bands. nih.govchemicalbook.com A broad absorption is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700 cm⁻¹. The amide group gives rise to two distinct absorptions: the N-H stretching vibration around 3300-3500 cm⁻¹ and the amide I band (primarily C=O stretching) near 1680-1640 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found around 1550-1510 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Upon formation of this compound, the most significant change in the FTIR spectrum is the disappearance of the broad O-H band and the C=O band of the carboxylic acid. These are replaced by the characteristic absorption bands of the carboxylate group (COO⁻). Specifically, a strong asymmetric stretching vibration appears in the range of 1610-1550 cm⁻¹, and a weaker symmetric stretching vibration is observed between 1420-1300 cm⁻¹. The positions of the amide N-H and C=O stretching bands are generally less affected.

A comparative analysis of the FTIR spectra of 2-aminobenzoic acid and its sodium salt, sodium 2-aminobenzoate, shows a similar shift. researchgate.net The carboxylic acid C=O stretch in 2-aminobenzoic acid is replaced by the asymmetric and symmetric stretches of the carboxylate group in its sodium salt, providing a model for the expected spectral changes in this compound. researchgate.net

Table of Characteristic FTIR Absorption Bands for N-Acetylanthranilic Acid:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | nih.gov |

| Carboxylic Acid | C=O Stretch | ~1700 | nih.gov |

| Amide | N-H Stretch | 3300-3500 | nih.gov |

| Amide | C=O Stretch (Amide I) | 1680-1640 | unodc.org |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1550-1510 | unodc.org |

| Aromatic Ring | C=C Stretch | 1600-1450 | nih.gov |

Note: The spectrum of this compound would show carboxylate stretches instead of the carboxylic acid O-H and C=O stretches.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to FTIR. It relies on the inelastic scattering of monochromatic light. The Raman spectrum of N-acetylanthranilic acid is available and provides information on the vibrational modes that are more Raman-active, such as those involving non-polar bonds or symmetric vibrations. nih.gov Key signals in the Raman spectrum would include the aromatic ring breathing modes and the C=C stretching vibrations.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that amplifies the Raman signal of molecules adsorbed onto a nanostructured metal surface, typically silver or gold. researchgate.net This enhancement allows for the detection of very low concentrations of an analyte. While specific SERS studies on this compound are not widely reported, the principles of SERS suggest how its spectrum would be enhanced. The enhancement is greatest for vibrational modes perpendicular to the metal surface. scielo.br

For this compound, adsorption onto a silver or gold nanoparticle surface would likely occur through the carboxylate group and potentially the amide group. acs.org This interaction would lead to a significant enhancement of the signals from these groups. The orientation of the molecule on the surface would influence which bands are most enhanced. For instance, if the molecule adsorbs with the benzene ring tilted relative to the surface, both in-plane and out-of-plane ring modes would be enhanced. The SERS spectrum would provide valuable information on the molecule-surface interaction. acs.org

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

Single-crystal X-ray diffraction analysis has been performed on 2-acetylamino-benzoic acid (N-acetylanthranilic acid), providing detailed information about its molecular and crystal structure. researchgate.net The study revealed that the compound crystallizes in the orthorhombic space group Fdd2. researchgate.net The crystal structure is stabilized by intermolecular hydrogen bonds, specifically N—H···O and O—H···O interactions, which link the molecules into a cohesive three-dimensional network. researchgate.net The nitrogen atom of the amide group and the carbon atom of the carboxylic acid group show significant deviation from the plane of the phenyl ring. researchgate.net

Crystallographic Data for 2-Acetylamino-benzoic Acid:

| Parameter | Value | Reference |

| Empirical Formula | C₉H₉NO₃ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fdd2 | researchgate.net |

| a (Å) | 10.848(1) | researchgate.net |

| b (Å) | 30.264(1) | researchgate.net |

| c (Å) | 10.577(1) | researchgate.net |

| α (°) | 90 | researchgate.net |

| β (°) | 90 | researchgate.net |

| γ (°) | 90 | researchgate.net |

| Volume (ų) | 3472.47(2) | researchgate.net |

| Z | 4 | researchgate.net |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The PXRD pattern is a fingerprint of the crystalline phases present in the material. The pattern consists of a series of diffraction peaks at specific angles (2θ), which are determined by the crystal lattice parameters according to Bragg's Law.

A PXRD pattern for a bulk sample of this compound would confirm its crystallinity and could be used for phase identification. The peak positions would be directly related to the unit cell dimensions, and the peak intensities would be related to the arrangement of atoms within the unit cell. While a specific experimental PXRD pattern for this compound was not found in the search, a theoretical pattern can be calculated from the single-crystal structure of the parent acid, N-acetylanthranilic acid. researchgate.net This calculated pattern would serve as a reference for the analysis of synthesized bulk samples. Any differences in the experimental PXRD pattern of the sodium salt compared to the parent acid would be due to the different crystal packing adopted to accommodate the sodium ions.

Electron Microscopy and Surface Analysis Techniques for Material Characterization

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a sample, revealing its morphology, topography, and composition. nih.gov In the context of this compound, SEM analysis would be used to characterize the size, shape, and surface features of its crystals.

Based on its crystalline nature confirmed by X-ray diffraction studies of the parent acid, this compound is expected to form well-defined crystals. researchgate.net SEM images would likely reveal particles with distinct crystal facets. The specific morphology (e.g., plates, needles, prisms) would depend on the crystallization conditions, such as the solvent used, the rate of cooling, and the presence of impurities. The images could also show evidence of crystal defects, agglomeration of smaller crystallites, or variations in particle size distribution. While direct SEM images of this compound were not available in the provided search results, studies on similar organic crystalline materials demonstrate the utility of SEM in visualizing such features. acs.org

Transmission Electron Microscopy (TEM) for Nanostructure

Transmission Electron Microscopy is a powerful microscopy technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. The interaction of the electrons with the sample provides detailed information about the morphology, crystal structure, and nanostructure of the material.

Should this compound be analyzed by TEM, researchers could elucidate several key characteristics. High-resolution TEM imaging would reveal the size and shape of individual particles or grains of the compound. This is crucial for understanding how the material might pack and for controlling its physical properties in any application. Furthermore, by examining the arrangement of atoms, one could determine the crystalline nature of the compound. Electron diffraction patterns obtained through TEM would provide definitive information on the crystal lattice parameters and symmetry, confirming the long-range atomic order. In the case of nanomaterial formulations of this compound, TEM would be indispensable for visualizing the nanoscale architecture, including the size distribution and morphology of nanoparticles.

Table 1: Hypothetical TEM Analysis Data for this compound

| Parameter | Hypothetical Observation | Significance |

| Particle Morphology | Agglomerated, irregular-shaped particles | Influences bulk density and flowability. |

| Particle Size Distribution | 100 nm - 500 nm | Affects dissolution rate and bioavailability. |

| Crystallinity | Polycrystalline with defined lattice fringes | Indicates a well-ordered atomic structure. |

| Electron Diffraction | Concentric rings with specific d-spacings | Confirms the crystal structure and phase. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

An XPS analysis of this compound would provide a detailed understanding of its surface chemistry. The survey scan would identify the constituent elements—sodium (Na), oxygen (O), nitrogen (N), and carbon (C)—and their relative atomic concentrations on the surface. High-resolution scans of the individual elemental peaks would offer insight into the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the benzene ring, the carboxylate group, and the acetyl group. Similarly, the O 1s and N 1s spectra would reveal the chemical states of oxygen and nitrogen, confirming the presence of the carboxylate and amide functional groups. This information is invaluable for assessing surface purity and understanding how the molecule might interact with its environment.

Table 2: Hypothetical XPS Analysis Data for this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State Interpretation |

| C 1s | ~284.8 | 60 | Aromatic C-C, C-H |

| ~286.5 | 15 | C-N (amide) | |

| ~288.5 | 15 | C=O (amide) | |

| ~289.0 | 10 | O-C=O (carboxylate) | |

| O 1s | ~531.5 | 20 | C=O (amide and carboxylate) |

| N 1s | ~400.0 | 5 | C-N (amide) |

| Na 1s | ~1071.0 | 5 | Na+ (ionic) |

Electron Energy-Loss Spectroscopy (EELS) for Elemental Mapping

Electron Energy-Loss Spectroscopy is an analytical technique that is typically coupled with a transmission electron microscope. In EELS, a material is exposed to a beam of electrons with a known, narrow range of kinetic energies. Some of these electrons will undergo inelastic scattering, losing some of their energy to the specimen. The amount of energy lost can be measured and provides information about the elemental composition, chemical bonding, and electronic properties of the sample at the atomic scale.

When applied to this compound, EELS could provide elemental maps, showing the spatial distribution of sodium, carbon, nitrogen, and oxygen within a sample at very high resolution. This would be particularly useful if the compound forms part of a composite material or if there are suspicions of phase segregation. By analyzing the fine structure of the energy-loss edges (such as the Carbon K-edge, Nitrogen K-edge, and Oxygen K-edge), one could gain further insights into the local electronic structure and bonding, complementing the information obtained from XPS. For example, the π* and σ* peaks in the carbon K-edge spectrum would provide information about the sp2 and sp3 hybridization states of carbon atoms.

Table 3: Hypothetical EELS Analysis Data for this compound

| Element | Core-Loss Edge | Energy Loss (eV) | Information Obtainable |

| Carbon | C K-edge | ~284 | Elemental mapping of carbon distribution, sp2/sp3 bonding ratio. |

| Nitrogen | N K-edge | ~401 | Elemental mapping of nitrogen distribution, confirmation of amide group. |

| Oxygen | O K-edge | ~532 | Elemental mapping of oxygen distribution, bonding environment in carboxylate and amide. |

| Sodium | Na K-edge | ~1072 | Elemental mapping of sodium distribution, confirmation of ionic presence. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the 2-(acetylamino)benzoate anion. These calculations offer insights into the molecule's stability, spectroscopic properties, and reactive nature.

The first step in computational analysis is to determine the most stable three-dimensional structure of the 2-(acetylamino)benzoate anion through energy minimization. This process explores the potential energy surface of the molecule to find the lowest energy conformation. For a molecule like 2-(acetylamino)benzoate, with rotatable bonds (e.g., around the C-N amide bond and the C-C bond connecting the carboxylate group to the ring), multiple local energy minima, or conformers, may exist.

Conformational analysis involves systematically identifying these different stable conformers and their relative energies. Methods like RHF/6-31G(d) and DFT (e.g., B3LYP/6-31G(d)) are employed to optimize the geometry of these structures. nih.gov The global minimum, representing the most stable conformer, is crucial for accurately predicting other molecular properties. For the 2-(acetylamino)benzoate anion, key conformational features include the orientation of the acetyl group relative to the benzene (B151609) ring and the carboxylate group. The planarity and intramolecular interactions, such as potential hydrogen bonding between the amide proton and the carboxylate oxygen, are critical factors determining the lowest energy state.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.govmdpi.com The accuracy of these predictions can be high, with root-mean-square deviations (RMSD) for ¹H shifts often between 0.07 to 0.19 ppm and for ¹³C shifts between 0.5 to 2.9 ppm, depending on the chosen functional and basis set. mdpi.com For the 2-(acetylamino)benzoate anion, calculations would predict the chemical shifts for the aromatic protons and carbons, as well as those of the acetyl group, providing a theoretical spectrum for comparison with experimental data.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the energy required for specific bond stretches, bends, and other molecular vibrations. nih.gov For 2-(acetylamino)benzoate, key predicted vibrational bands would include the C=O stretching of the carboxylate and amide groups, N-H stretching and bending, and various C-C and C-H vibrations of the aromatic ring. While experimental IR spectra for the parent N-acetylanthranilic acid are available, DFT calculations can help in the precise assignment of each band. chemicalbook.comnih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comgaussian.commdpi.com The calculations predict the wavelength of maximum absorption (λmax) by determining the energy difference between the ground state and various excited states. gaussian.comstackexchange.com For 2-(acetylamino)benzoate, the predicted spectrum would show absorptions in the UV region, corresponding to π→π* transitions within the aromatic system and n→π* transitions involving the carbonyl groups.

| Spectroscopy Type | Parameter | Predicted Value/Region | Corresponding Functional Group |

|---|---|---|---|

| IR | Amide C=O Stretch | ~1650-1680 cm⁻¹ | -NH-C=O |

| Carboxylate C=O Stretch | ~1550-1610 cm⁻¹ | -COO⁻ | |

| N-H Stretch | ~3200-3400 cm⁻¹ | -NH- | |

| NMR | Aromatic Protons (¹H) | ~7.0-8.2 ppm | Ar-H |

| Acetyl Protons (¹H) | ~2.1 ppm | -CO-CH₃ | |

| UV-Vis | λmax | ~230-290 nm | π→π* transitions |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. scirp.org DFT calculations are widely used to determine the energies of these orbitals and the resulting gap. For the parent molecule, N-acetylanthranilic acid (NAA), the HOMO-LUMO gap has been calculated to be between 2.071 and 4.544 eV, suggesting significant stability. scirp.org This "cancer energy barrier" is a measure of the energy required for electron transfer, a key aspect of reactivity. scirp.org

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For the 2-(acetylamino)benzoate anion, the MEP would show negative potential concentrated around the carboxylate oxygen atoms, indicating these are the primary sites for electrophilic attack.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | 2.071 - 4.544 scirp.org | Chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of Sodium 2-(acetylamino)benzoate and its interactions with its environment.

The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations are essential for understanding the solvation of the 2-(acetylamino)benzoate anion and the sodium cation in a solvent like water. These simulations model the explicit interactions between the solute and a large number of solvent molecules.

Simulations can reveal the structure of the solvation shell, showing how water molecules orient themselves around the charged carboxylate group, the polar amide group, and the nonpolar aromatic ring. elsevierpure.comresearchgate.net For the sodium cation, a well-defined hydration shell is expected. For the anion, water molecules would form hydrogen bonds with the carboxylate oxygens and the amide group. elsevierpure.com The dynamics of these interactions, such as the residence time of water molecules in the first solvation shell, can also be calculated, providing insight into the strength of the solute-solvent interactions. cas.cz

In silico techniques like molecular docking and MD simulations are vital in medicinal chemistry to predict how a ligand, such as the 2-(acetylamino)benzoate anion, might bind to a biological target like a protein or enzyme. jmchemsci.comnih.gov Anthranilic acid and its derivatives are known to be building blocks for various bioactive compounds, making such studies particularly relevant. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves placing the ligand into the binding site of a protein and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. jmchemsci.comresearchgate.net For 2-(acetylamino)benzoate, docking studies could identify potential protein targets and elucidate the key amino acid residues involved in binding. The carboxylate group would likely form salt bridges with positively charged residues (e.g., Arginine, Lysine), while the amide group could act as both a hydrogen bond donor and acceptor. The aromatic ring could participate in hydrophobic or π-stacking interactions.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to study the dynamics of the interaction. researchgate.netresearchgate.netnih.gov These simulations can reveal conformational changes in the protein or ligand upon binding and provide a more detailed understanding of the forces driving the interaction.

Reaction Pathway Modeling and Transition State Characterization

Investigating the reaction pathway for the formation of 2-(acetylamino)benzoate, typically through the N-acetylation of anthranilic acid, is crucial for optimizing its synthesis. While specific computational studies exclusively detailing this exact reaction are not prevalent in publicly accessible literature, the general mechanism of N-acylation of arylamines has been a subject of theoretical investigation. These studies provide a framework for understanding the synthesis of N-acetylanthranilic acid.

Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction coordinates. researchgate.net This involves mapping the potential energy surface of the reacting system as it progresses from reactants to products. A key objective is to identify the transition state—the highest energy point along the reaction pathway—which determines the reaction's kinetic feasibility.

For a typical N-acetylation of an arylamine like anthranilic acid with an acetylating agent, the reaction proceeds through a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acetyl group. DFT calculations can elucidate the precise geometry of the molecules at the transition state and calculate the activation energy barrier. For instance, a computational study on the N-acylation of aniline (B41778) found that the activation energy could be significantly lowered in the presence of a catalyst. researchgate.net In one theoretical investigation, the activation energy for the N-acylation of aniline was reduced by 27.7 kcal/mol when catalyzed by AlCl3, transforming the process from endothermic to exothermic. researchgate.net Similar principles apply to the synthesis of N-acetylanthranilic acid, where theoretical models can predict the effects of different catalysts or reaction conditions, thereby guiding the development of more efficient, environmentally friendly synthetic routes. semanticscholar.orgwhiterose.ac.uk

The characterization of the transition state involves analyzing its vibrational frequencies; a true transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate towards the product. rsc.org Such theoretical studies offer deep mechanistic insights that are often difficult to obtain through experimental means alone. rsc.org

QSAR (Quantitative Structure-Activity Relationship) and Chemoinformatic Modeling

QSAR and chemoinformatic approaches are pivotal in modern drug discovery for predicting the biological activity of compounds based on their molecular structure. longdom.org These models establish a mathematical relationship between a compound's physicochemical properties (descriptors) and its observed biological activity. For derivatives of anthranilic acid, including N-acetylanthranilic acid, QSAR studies have been instrumental in exploring a range of biological activities, such as anti-inflammatory and antitubercular effects. bohrium.comnih.govnih.gov

Predictive QSAR models are developed using a dataset of compounds with known biological activities. Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM), are used to build these models. jetir.org

A notable area of research has been the antitubercular activity of anthranilic acid derivatives. nih.govnih.gov In these studies, researchers synthesize a series of related compounds and test their efficacy against Mycobacterium tuberculosis. The resulting data is then used to construct QSAR models that can predict the activity of new, unsynthesized derivatives, saving significant time and resources. amazonaws.com These models are validated statistically to ensure their predictive power. jetir.org

Table 1: Example of a Predictive QSAR Model for Antitubercular Anthranilic Acid Derivatives

| Model Type | Biological Activity Predicted | Key Statistical Parameters | Primary Findings |

|---|---|---|---|

| 2D-QSAR | Minimum Inhibitory Concentration (MIC) against M. tuberculosis | r² (correlation coefficient) > 0.8; q² (cross-validation r²) > 0.6 | The model successfully predicted the antitubercular activity of a test set of compounds, demonstrating its utility in identifying promising new candidates for synthesis. mdpi.com |

| 3D-QSAR (CoMFA) | Inhibition of MabA (FabG1) enzyme | High correlation and predictive r² values | The model generated contour maps indicating that bulky, electronegative substituents at specific positions on the phenyl ring enhance inhibitory activity. |

The core of any QSAR model lies in its molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. drugdesign.org Analysis of these descriptors reveals which molecular features are crucial for a desired biological effect, thereby establishing a clear structure-function relationship. researchgate.net Descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. ucsb.edu

For anthranilic acid derivatives, studies have shown that a combination of these descriptors governs their activity. nih.gov For example, in the context of antitubercular activity, the carboxylic acid moiety itself was identified as a key functional group. nih.govnih.gov Further investigation revealed that its activity is linked to inducing intrabacterial acidification, a specific mechanism of action. nih.gov

Lipophilicity, often quantified by descriptors like LogP, is frequently a critical factor, influencing how well a molecule can cross bacterial cell walls or bind to enzyme pockets. amazonaws.com Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe a molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu

Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Anthranilic Acid Analogs

| Descriptor Type | Specific Descriptor Example | Influence on Structure-Function Relationship |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Higher lipophilicity can enhance cell membrane permeability, but an optimal value is often required to balance solubility and transport. amazonaws.com |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's chemical reactivity and its ability to engage in electron-based interactions with biological targets. ucsb.edu |

| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of a substituent, indicating how its size and shape affect binding to a receptor site. |

| Topological | Wiener Index | Quantifies the branching and compactness of the molecular structure, which can influence its overall shape and interaction profile. |

| Physicochemical | Carboxylic Acid Moiety (pKa) | The presence and acidity of the carboxyl group were found to be essential for the antitubercular mechanism of action via intrabacterial acidification. nih.gov |

Through the careful analysis of these descriptors, chemoinformatic models provide a rational basis for designing new derivatives of this compound with potentially enhanced efficacy and specificity for a given biological target. qima-lifesciences.comnih.gov

Biochemical and Molecular Interaction Research

In Vitro Enzyme Modulation and Inhibition Kinetics

No specific studies detailing the in vitro enzyme modulation or inhibition kinetics of Sodium 2-(acetylamino)benzoate were identified.

Specific Enzyme Target Identification and Validation (e.g., neuraminidase inhibition)

There is no available scientific literature to validate specific enzyme targets for this compound. Research into its potential inhibitory effects on enzymes such as neuraminidase has not been published. Neuraminidase is a key enzyme for the influenza virus, and its inhibitors are a major class of antiviral drugs. nih.govwikipedia.orgnih.gov However, no link has been established between this enzyme and this compound.

Mechanistic Studies of Enzyme-Ligand Interactions (e.g., DAAO inhibition)

Mechanistic studies on the interaction between this compound and specific enzyme ligands are not present in the available literature. While the compound Sodium Benzoate (B1203000) is a known inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades D-amino acids and is a target in neurological research als-journal.comsyneurx.comals-journal.comnih.gov, there is no evidence to suggest that this compound shares this activity.

Impact on Enzyme Activity Profiles in Cell-Free Systems

There are no published studies that have assessed the impact of this compound on enzyme activity profiles within cell-free systems. Such systems are valuable in biochemical research as they allow for the study of biological processes in an isolated and controlled environment, free from the complexities of a living cell. nih.govnih.gov

Receptor Binding Studies in Cell-Free Systems

No data from receptor binding studies for this compound in cell-free systems could be located.

Affinity and Selectivity Profiling with Isolated Receptors

Information regarding the binding affinity or selectivity of this compound for any isolated receptors is currently unavailable in scientific databases. Affinity describes the strength of the binding between a ligand and a receptor, while selectivity refers to its ability to bind to a specific receptor type over others.

Allosteric Modulation Investigations

There is no research available to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.orgnih.gov Investigations into whether this compound possesses such properties have not been documented.

Cellular Pathway Perturbation Studies in Model Cell Lines (non-human origin)

No publicly available scientific literature or research data could be identified that specifically investigates the effects of this compound on cellular pathways in non-human model cell lines.

Gene Expression and Proteomic Analysis in Response to Exposure

There are no available studies detailing gene expression or proteomic analyses in non-human cell lines following exposure to this compound. Consequently, no data tables on differentially expressed genes or proteins can be provided.

Intracellular Signaling Cascade Investigations (e.g., NFκB pathways in in vitro cellular models)

No research has been published that investigates the impact of this compound on intracellular signaling cascades, such as the NF-κB pathway, in in vitro non-human cellular models. While studies exist for structurally related compounds like sodium benzoate, which has been shown to modulate NF-κB activity, this information cannot be directly attributed to this compound without specific experimental evidence.

Examination of Molecular Transport Mechanisms Across Biological Membranes In Vitro

Scientific literature lacks studies focused on the in vitro examination of molecular transport mechanisms for this compound across biological membranes. Therefore, details regarding its passive diffusion, facilitated transport, or active transport are currently unknown.

Biophysical Characterization of Biomolecular Interactions

No data from biophysical studies characterizing the direct interaction of this compound with specific biomolecules is present in the available scientific literature.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

There are no published studies that have utilized Isothermal Titration Calorimetry or Surface Plasmon Resonance to determine the binding affinity, stoichiometry, or kinetics of this compound with proteins or other macromolecules. As a result, no thermodynamic or kinetic data for its biomolecular interactions can be presented.

NMR Spectroscopy for Ligand-Protein Structural Insights

No research employing Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural details of interactions between this compound and proteins has been reported. Therefore, there are no structural insights, such as binding site mapping or conformational changes upon binding, available for this compound.

Applications in Chemical Science and Materials Technology

Utilization as a Synthetic Building Block for Complex Molecules

The reactivity of the carboxylate and the acetylamino groups makes Sodium 2-(acetylamino)benzoate a valuable starting material for the synthesis of more complex molecular architectures, particularly heterocyclic systems.

N-acetylanthranilic acid is a well-established precursor in the synthesis of quinazolinone derivatives. acs.orgresearchgate.netnih.govacs.org Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis of 2-methyl-3-substituted-4(3H)-quinazolinones can be achieved by reacting N-acetylanthranilic acid with various amines in the presence of a condensing agent. acs.org One method involves the use of bis(trichloromethyl) carbonate (BTC) as a condensing agent in acetonitrile (B52724), which facilitates the reaction under mild conditions. acs.org Another approach involves the initial cyclization of N-acetylanthranilic acid to form a benzoxazinone (B8607429) intermediate, which is then reacted with an amine to yield the desired quinazolinone derivative. nih.gov For instance, 5-chloro-N-acetylanthranilic acid, derived from 5-chloroanthranilic acid, can be cyclized to the corresponding benzoxazinone and subsequently reacted with various aromatic amines to produce a range of novel quinazolinone derivatives. acs.org

While the direct use of this compound in the synthesis of benzodiazepines is not extensively documented, the broader class of anthranilic acid derivatives are fundamental starting materials for various benzodiazepine (B76468) scaffolds. thieme-connect.comcore.ac.uk For example, multicomponent reactions involving anthranilic acid derivatives have been utilized to construct diverse 1,4-benzodiazepine (B1214927) structures. nih.gov The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through the solid-phase reaction of anthranilic acids with α-amino esters. acs.org Given that N-acetylanthranilic acid is a readily accessible derivative of anthranilic acid, its potential application in the synthesis of specific benzodiazepine analogues remains a plausible area for further investigation.

| Heterocyclic Product | Precursor | Key Reagents | Reference |

|---|---|---|---|

| 2-Methyl-3-substituted-4(3H)-quinazolinones | N-acetylanthranilic acid | Amines, bis(trichloromethyl) carbonate (BTC) | acs.org |

| Fused quinazolinones | Anthranilic acid | Chloro acylchloride, acetic anhydride, amine | researchgate.net |

| 3-Substituted-quinazolin-4(3H)-ones | N-acetylanthranilic acid (via benzoxazinone) | Amine, deep eutectic solvent | nih.gov |

| 4-[6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl] benzoic acid derivatives | 5-chloro-N-acetyl anthranilic acid | Phosphorous pentoxide, glacial acetic acid, para-aminobenzoic acid, aromatic amines | acs.org |

Current scientific literature does not provide significant information on the application of this compound as a reagent in multi-component reactions specifically for the synthesis of organosulfur compounds.

Role in Coordination Chemistry and Metal-Organic Frameworks

The presence of both a carboxylate group and an amide functionality allows the 2-(acetylamino)benzoate anion to act as a versatile ligand in coordination chemistry, leading to the formation of various metal complexes.

The 2-(acetylamino)benzoate ligand has been successfully employed in the synthesis of coordination complexes with various metal ions, including lanthanides (La³⁺, Ce³⁺, Pr³⁺, Nd³⁺, Sm³⁺, and Gd³⁺), as well as transition metals such as Co(II), Ni(II), Zn(II), and Cd(II). mdpi.com In these complexes, the carboxylate group of the 2-(acetylamino)benzoate ligand typically coordinates to the metal ion in a bidentate fashion. mdpi.com Infrared spectroscopic studies of these complexes show a significant difference between the asymmetric and symmetric stretching frequencies of the carboxylate group, which is indicative of this bidentate coordination. mdpi.com The amide group of the ligand, however, generally does not participate in coordination to the metal center. mdpi.com In some instances, other ligands, such as hydrazine, can be incorporated into the coordination sphere, acting as a bridging bidentate ligand between metal centers. mdpi.com These studies demonstrate the utility of 2-(acetylamino)benzoate in the design of new metal complexes with specific coordination geometries.

| Metal Ion(s) | Ligand(s) | Coordination Mode of 2-(acetylamino)benzoate | Resulting Complex Type | Reference |

|---|---|---|---|---|

| La³⁺, Ce³⁺, Pr³⁺, Nd³⁺, Sm³⁺, Gd³⁺ | 2-(acetylamino)benzoate, Hydrazine | Bidentate (carboxylate) | [Ln{2-C₆H₄(CH₃CONH)}₃(N₂H₄)] | mdpi.com |

| Co(II), Ni(II), Zn(II), Cd(II) | 2-(acetylamino)benzoate, Hydrazine | Bidentate (carboxylate) | [M(2-acamb)₂(N₂H₄)]·xH₂O | mdpi.com |

While the formation of supramolecular structures is a broad area of chemical research, the specific role of this compound in the directed assembly of complex supramolecular architectures is not extensively detailed in the current body of scientific literature.

Integration into Polymer Science and Advanced Materials

There is currently a lack of significant research findings in the available scientific literature regarding the direct integration or application of this compound in the field of polymer science and the development of advanced materials.

Despite a comprehensive search for scientific literature and technical data, there is a significant lack of specific information regarding the applications of "this compound" in the fields of polymer synthesis and sensing materials as outlined in the requested article structure. The available research predominantly focuses on "Sodium Benzoate (B1203000)," a different chemical compound, which is widely used as a nucleating agent in polymer production.

Similarly, searches for the use of this compound as a monomer for polymerization or as a functional additive to modify polymer properties did not yield any specific research findings. While the broader class of anthranilic acid derivatives has been explored in medicinal chemistry for various therapeutic applications, their use in materials science, specifically in polymer and sensing technologies, appears to be a largely undocumented area of research. nih.gov

Therefore, due to the absence of specific research data on this compound within the scope of the requested topics, it is not possible to provide a detailed and scientifically accurate article adhering to the provided outline. Further research and development in the application of this specific compound in chemical science and materials technology would be necessary to generate the requested content.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components within a mixture. For Sodium 2-(acetylamino)benzoate, both high-performance liquid chromatography and gas chromatography are highly applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.

Method Development: A typical approach for this compound would be a reversed-phase HPLC (RP-HPLC) method. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netmyfoodresearch.com The pH of the buffer is a critical parameter that must be controlled to ensure the consistent ionization state of the analyte's carboxylic acid group, thereby achieving reproducible retention times. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. myfoodresearch.com

Validation: Once developed, the method must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its reliability. Validation encompasses several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. ijpsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. manipal.eduajpaonline.com

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ajpaonline.cominsights.bio

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |